molecular formula C9H20 B1619375 2,2,3,3-Tetramethylpentane CAS No. 7154-79-2

2,2,3,3-Tetramethylpentane

Cat. No.: B1619375
CAS No.: 7154-79-2
M. Wt: 128.25 g/mol
InChI Key: QUKOJKFJIHSBKV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylpentane is an organic compound with the molecular formula C9H20. It is a branched alkane, specifically a derivative of pentane, where four methyl groups are attached to the second and third carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethylpentane typically involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons, followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process helps in achieving higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylpentane primarily undergoes substitution reactions due to the presence of tertiary carbon atoms. It can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylpentane in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3-Trimethylpentane
  • 2,2-Dimethylpentane
  • 2-Methylpentane

Uniqueness

2,2,3,3-Tetramethylpentane is unique due to its highly branched structure, which imparts distinct physical and chemical properties compared to its less branched counterparts. This high degree of branching results in lower boiling and melting points, as well as different reactivity patterns in chemical reactions .

Properties

IUPAC Name

2,2,3,3-tetramethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKOJKFJIHSBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221779
Record name 2,2,3,3-Tetramethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-79-2
Record name 2,2,3,3-Tetramethylpentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7154-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetramethylpentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3-Tetramethylpentane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73970
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Record name 2,2,3,3-Tetramethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAMETHYLPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATL6HVV37B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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